tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate
CAS No.: 869088-60-8
Cat. No.: VC0110744
Molecular Formula: C₁₆H₂₁NO₄
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869088-60-8 |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 |
| IUPAC Name | tert-butyl (2R)-2-benzoylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate possesses a morpholine core structure with a benzoyl group attached at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The compound features an R-configuration at the 2-position of the morpholine ring, making it a chiral molecule with specific stereochemical properties. The benzoyl group consists of a carbonyl linked to a phenyl ring, contributing to the compound's potential reactivity and functionality in various chemical transformations.
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight of 291.34 g/mol and a molecular formula of C16H21NO4. The presence of the tert-butyloxycarbonyl group provides protection to the nitrogen atom in the morpholine ring, which is a common strategy in organic synthesis to control reactivity during multi-step synthetic procedures.
Identifiers and Structural Representations
The compound can be identified through various chemical notations and identifiers as shown in the following table:
| Property | Value |
|---|---|
| CAS No. | 869088-60-8 |
| Product Name | tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate |
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 |
| IUPAC Name | tert-butyl (2R)-2-benzoylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2 |
| PubChem Compound | 68598384 |
Synthetic Applications and Reactivity
Role in Organic Synthesis
tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate represents an important building block in organic synthesis. The presence of the Boc protecting group on the nitrogen atom of the morpholine ring is a strategic feature that allows for selective reactions at other positions of the molecule. This protection is particularly valuable when performing transformations that might otherwise affect the nitrogen, which can be a nucleophilic center.
Pharmaceutical Relevance
Structure-Activity Relationships
The presence of both the benzoyl group and the protected nitrogen may contribute to specific binding interactions with protein targets. The chiral center at the 2-position is particularly significant, as different enantiomers often exhibit different biological activities due to the chiral nature of biological receptors and enzymes. The R-configuration in this compound may be crucial for potential biological activity, though specific studies on this particular compound would be needed to confirm such relationships.
Analytical Considerations
Identification and Characterization
The characterization of tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate typically involves a combination of analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C)
-
Mass Spectrometry
-
Infrared Spectroscopy
-
X-ray Crystallography (for confirmation of absolute configuration)
-
Chiral HPLC (to determine enantiomeric purity)
These methods collectively provide comprehensive structural confirmation and purity assessment of the compound.
Synthesis and Preparation
Purification Methods
Purification of tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate likely involves common techniques for organic compounds including:
-
Column chromatography
-
Recrystallization
-
Preparative HPLC, particularly chiral HPLC for resolution of enantiomers if necessary
These purification methods would be essential to obtain the compound with high chemical and enantiomeric purity for research applications.
Research Applications
Use as a Building Block
tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules. The protected nitrogen and the benzoyl functionality provide orthogonal reactivity, allowing for selective transformations in multi-step syntheses. This makes the compound particularly useful in the preparation of libraries of compounds for structure-activity relationship studies in drug discovery programs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume